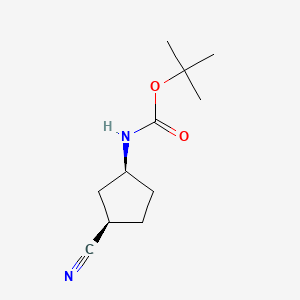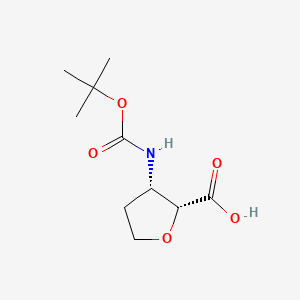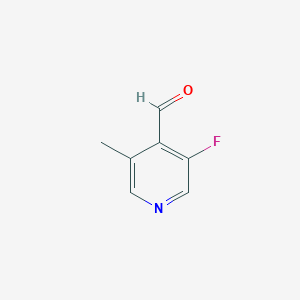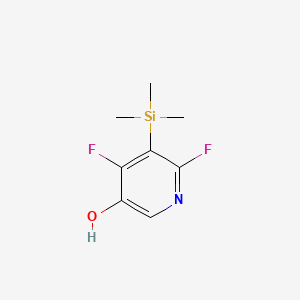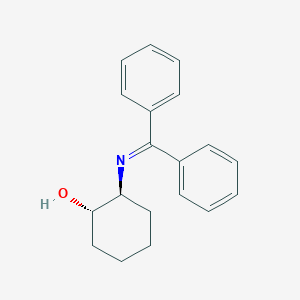
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a cyclohexanol backbone with a diphenylmethyleneamino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol typically involves the reaction of cyclohexanone with diphenylmethyleneamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to a more sustainable and scalable process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((Diphenylmethyl)amino)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyleneamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-2-((Diphenylmethylene)amino)cyclohexanol
- (1S,2S)-2-((Phenylmethylene)amino)cyclohexanol
- (1S,2S)-2-((Diphenylmethylene)amino)cyclopentanol
Uniqueness
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol is unique due to its specific chiral configuration and the presence of the diphenylmethyleneamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H21NO |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
(1S,2S)-2-(benzhydrylideneamino)cyclohexan-1-ol |
InChI |
InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18,21H,7-8,13-14H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
CCYMIBMYWGQJRD-ROUUACIJSA-N |
Isomerische SMILES |
C1CC[C@@H]([C@H](C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(C(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)


